1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
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Overview
Description
This compound is an amine derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The presence of a 4-methylphenyl group suggests that it may have properties similar to other aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of indazoles and amines. The indazole portion of the molecule is aromatic and planar, while the amine group (-NH2) is capable of forming hydrogen bonds .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in reactions typical of this functional group, such as acid-base reactions. The indazole portion of the molecule may undergo electrophilic substitution reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it may form salts with acids. The presence of the aromatic indazole ring may confer stability and influence its solubility .Scientific Research Applications
Organic Synthesis and Chemical Reactions
A significant application of 1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine hydrochloride is found in organic synthesis, where it serves as a precursor or intermediate in the formation of complex molecular structures. For instance, its reactivity under acid catalysis conditions enables the formation of tetracyclic dihydroquinazolines, demonstrating its utility in constructing intricate chemical frameworks with potential pharmacological activities (Elina Marinho & M. F. Proença, 2016). Additionally, the compound's interaction with aromatic aldehydes under specific conditions further exemplifies its role in synthetic chemistry, contributing to the development of novel compounds with varied biological and chemical properties.
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of 1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine hydrochloride highlights its potential in combating microbial infections. The synthesis of azo dyes and isoxazol-5-one derivatives from similar structures and their subsequent evaluation against various microbial strains reveal a promising avenue for the development of new antimicrobial agents. These studies underscore the importance of structural modification and functionalization in enhancing biological activity and expanding the applicability of this compound in pharmaceutical contexts (Anita R. Banpurkar, Sachin S. Wazalwar, & F. Perdih, 2018).
Material Science and Functionalization
The modification of materials through the incorporation of 1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine hydrochloride derivatives opens new pathways in material science. For example, the functionalization of polymers with amine compounds derived from similar chemical structures enhances their properties, such as thermal stability and antimicrobial activity. These modifications have significant implications for the development of materials with tailored features for specific applications, including medical and industrial uses (H. M. Aly & H. L. A. El-Mohdy, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16-17;/h5-9,13H,2-4,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKCBTHDQMTIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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